

Spectroscopic Profile of 2,4-Dimethylphenyl 2-ethoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylphenyl 2-ethoxybenzoate

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,4-Dimethylphenyl 2-ethoxybenzoate**, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the analysis of its constituent chemical moieties, 2,4-dimethylphenol and 2-ethoxybenzoic acid, and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,4-Dimethylphenyl 2-ethoxybenzoate**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9-8.1	d	1H	Aromatic H (ortho to C=O)
~7.4-7.6	t	1H	Aromatic H (para to C=O)
~7.1-7.3	m	2H	Aromatic H (meta to C=O and ortho to ethoxy)
~7.0-7.2	m	3H	Aromatic H's (on dimethylphenyl ring)
~4.2-4.4	q	2H	-OCH ₂ CH ₃
~2.3	s	3H	Ar-CH ₃ (para)
~2.2	s	3H	Ar-CH ₃ (ortho)
~1.4-1.6	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~158	C-O (aromatic, ethoxy-substituted)
~148	C-O (aromatic, ester linkage)
~138	Quaternary C (dimethylphenyl, methyl-substituted)
~133	Aromatic CH (para to C=O)
~131	Quaternary C (dimethylphenyl, methyl-substituted)
~130	Aromatic CH
~128	Aromatic CH
~126	Aromatic CH
~121	Aromatic CH
~120	Quaternary C (ipso to C=O)
~115	Aromatic CH (ortho to ethoxy)
~65	-OCH ₂ CH ₃
~21	Ar-CH ₃
~16	Ar-CH ₃
~15	-OCH ₂ CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2850-2980	Medium	Aliphatic C-H stretch
~1735-1750	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	Aromatic C=C bending
~1250-1300	Strong	Asymmetric C-O-C stretch (ester)
~1100-1150	Strong	Symmetric C-O-C stretch (ester)

Table 4: Predicted Mass Spectrometry (EI) Fragmentation Data

m/z	Proposed Fragment
270	[M] ⁺ (Molecular Ion)
149	[C ₉ H ₉ O ₂] ⁺ (2-ethoxybenzoyl cation)
121	[C ₈ H ₉ O] ⁺ (2,4-dimethylphenoxy cation)
121	[C ₇ H ₅ O ₂] ⁺ (from McLafferty rearrangement of 2-ethoxybenzoyl)
105	[C ₇ H ₅ O] ⁺ (benzoyl cation)
91	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dimethylphenyl 2-ethoxybenzoate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer. For ^1H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans. For ^{13}C NMR, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans are typically used.
- Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C) and Fourier transform. Phase and baseline correct the resulting spectra.

IR Spectroscopy:

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For a solution, dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Record the IR spectrum from 4000 to 400 cm^{-1} using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or the pure solvent should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

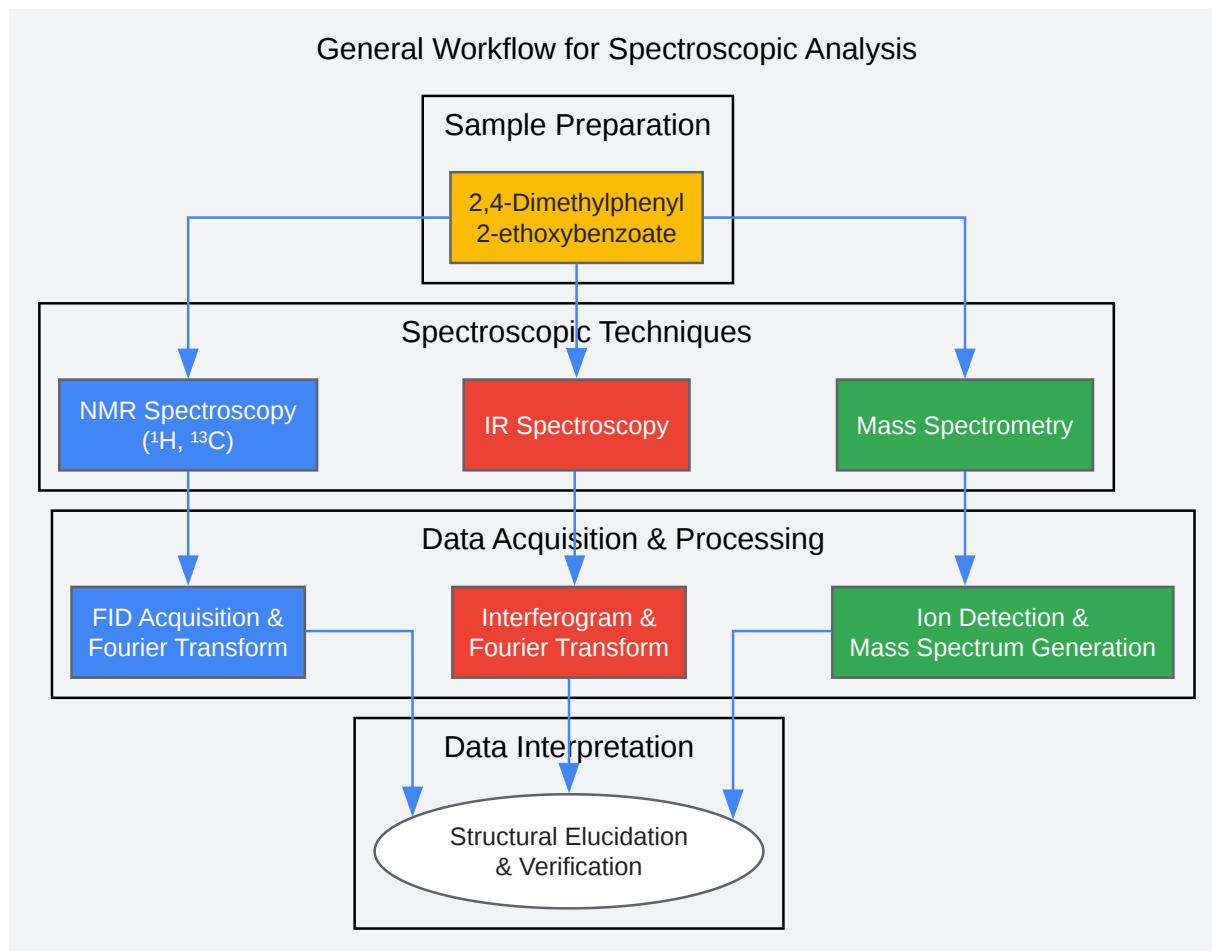
Mass Spectrometry:

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer over a mass-to-charge (m/z) range of approximately 50-500.

- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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